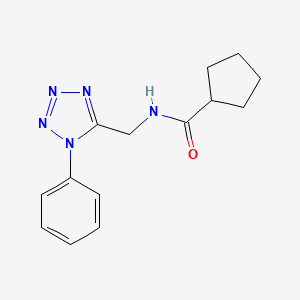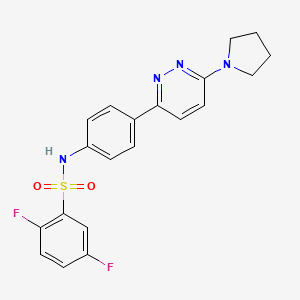![molecular formula C17H18N4O4S B11256498 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL](/img/structure/B11256498.png)
2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidin-4-OL core, an oxadiazole ring, and a dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could further enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced biological or chemical properties .
科学的研究の応用
2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
類似化合物との比較
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but has a different core structure.
N-(2,4-Dimethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]quinoxalin-2-yl}sulfanyl)acetamide: Another compound with a similar phenyl group but different heterocyclic components.
Uniqueness
2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL is unique due to its combination of an oxadiazole ring, a pyrimidin-4-OL core, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C17H18N4O4S |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H18N4O4S/c1-4-10-7-14(22)19-17(18-10)26-9-15-20-16(21-25-15)12-6-5-11(23-2)8-13(12)24-3/h5-8H,4,9H2,1-3H3,(H,18,19,22) |
InChIキー |
QPVHSRZMSDHDOH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=C(C=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide](/img/structure/B11256429.png)
![3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide](/img/structure/B11256437.png)

![3-(4-chlorophenyl)-1-(2-methoxy-5-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11256452.png)
![1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one](/img/structure/B11256456.png)
![3-(4-chlorophenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11256459.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11256461.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11256468.png)
![N-(3,5-Dimethylphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-YL)sulfanyl]acetamide](/img/structure/B11256480.png)
![4-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11256488.png)
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B11256489.png)
![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11256497.png)
![3-[({6-[(2,2,3,3-Tetrafluoropropoxy)carbonyl]cyclohex-3-en-1-yl}carbonyl)amino]benzoic acid](/img/structure/B11256499.png)
